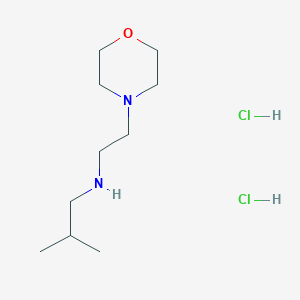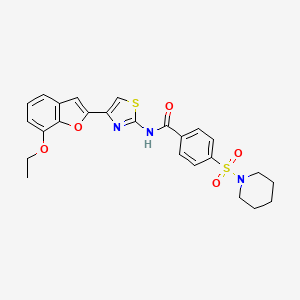
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as EBTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EBTB belongs to the class of benzamide derivatives and has shown promising results in various studies.
作用机制
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exerts its therapeutic effects by modulating the activity of the protein kinase B (Akt) pathway. Akt is a signaling pathway that plays a crucial role in cell survival, growth, and proliferation. This compound activates the Akt pathway, leading to the inhibition of apoptosis and the promotion of cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. This compound has also been found to increase the expression of antioxidant enzymes, reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is its high selectivity for the Akt pathway, making it a potent therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide. One potential area of research is the development of novel formulations that increase the solubility of this compound, making it easier to administer in vivo. Another area of research is the investigation of the potential of this compound as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential therapeutic properties. Its selectivity for the Akt pathway makes it a potent therapeutic agent, and its neuroprotective and anti-inflammatory properties make it a potential treatment for various diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves several steps, starting with the reaction of 2-aminothiazole with 4-(7-ethoxybenzofuran-2-yl)acetic acid to form 4-(7-ethoxybenzofuran-2-yl)thiazol-2-ylamine. This intermediate product is then reacted with 4-(piperidin-1-ylsulfonyl)benzoic acid chloride to form the final product, this compound.
科学研究应用
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S2/c1-2-32-21-8-6-7-18-15-22(33-23(18)21)20-16-34-25(26-20)27-24(29)17-9-11-19(12-10-17)35(30,31)28-13-4-3-5-14-28/h6-12,15-16H,2-5,13-14H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDBAMIQKWFWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-ethyl 2-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791355.png)
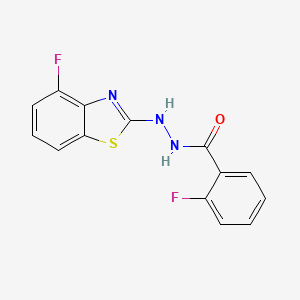
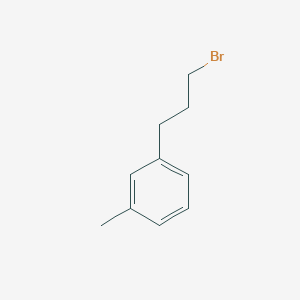


![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2791361.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one](/img/structure/B2791363.png)
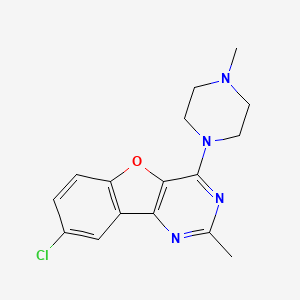
![(E)-N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2791365.png)

![(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2791369.png)
![11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2791373.png)
